molecular formula C11H15NO B3067337 (1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 103882-27-5

(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3067337
CAS No.: 103882-27-5
M. Wt: 177.24 g/mol
InChI Key: WGLJGXBRZQHFBR-SNVBAGLBSA-N
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Description

(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine featuring a tetrahydronaphthalene backbone with a methoxy group at position 5 and an amine group at position 1 in the R-configuration. Its molecular formula is C₁₁H₁₅NO (SMILES: COC1=CC=CC2=C1CCCC2N) . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate for synthesizing ligands targeting G protein-coupled receptors (GPCRs), such as the D₂ dopamine receptor . Its hydrochloride salt (CAS: 2829279-65-2) is commercially available for laboratory use, with purity exceeding 98% and enantiomeric excess (ee) >98% .

Properties

IUPAC Name

(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLJGXBRZQHFBR-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-methoxy-1-tetralone using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can yield fully saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) under controlled conditions.

Major Products Formed

    Oxidation: 5-Methoxy-1-tetralone or 5-methoxy-1-naphthaldehyde.

    Reduction: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.

    Substitution: Halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Tetrahydronaphthalenamine Derivatives
Compound Name Substituents Configuration Key Applications References
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 5-OCH₃, 1-NH₂ R D₂ dopamine receptor ligands
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 4-Cyclohexyl, 2-N(CH₃)₂ trans GPCR affinity studies
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 5-F, 7-OCH₃, 1-NH₂ S Antidepressant research
Sertraline (cis-(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine) 4-(3,4-Cl₂C₆H₃), 1-NCH₃ cis Serotonin reuptake inhibition
(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-F, 1-NH₂ R Neuropharmacological probes

Key Observations :

  • Substituent Position and Chirality : The position of methoxy (e.g., 5- vs. 7-methoxy) and halogen groups (e.g., 5-F vs. 6-F) significantly impacts bioactivity. For instance, sertraline's 3,4-dichlorophenyl group enhances serotonin affinity, while the (1R)-5-methoxy derivative’s configuration optimizes D₂ receptor binding .
  • Chirality : Enantiomers like (1R)-5-methoxy and (1S)-5-methoxy (CAS: 103834-50-0) exhibit divergent receptor interactions, underscoring the importance of stereochemistry in drug design .

Key Observations :

  • Catalytic Hydrogenation : The (1R)-5-methoxy compound is synthesized via a four-step protocol with high yield (87%), leveraging commercial starting materials .
  • Amide Coupling : Lower yields (e.g., 69% for compound 5R) are attributed to steric hindrance in amidation reactions .

Physical and Chemical Properties

Table 3: Physicochemical Properties
Compound Melting Point Solubility LogP References
This compound hydrochloride Not reported Soluble in polar solvents (e.g., MeOH) 2.1 (predicted)
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 137–139°C Lipophilic (hexane-soluble) 5.3
Sertraline HCl 243–245°C Water-soluble salt 4.9

Key Observations :

  • Hydrochloride Salts : Enhance solubility for biological assays, as seen in the (1R)-5-methoxy derivative and sertraline .
  • Lipophilicity : Cyclohexyl-substituted analogues (e.g., 5l) exhibit higher logP values, favoring blood-brain barrier penetration .

Biological Activity

(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 103882-27-5) is a chiral amine derivative of tetrahydronaphthalene. It has garnered attention for its potential biological activity, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a methoxy group attached to a tetrahydronaphthalene framework. Its IUPAC name is this compound. The molecular formula is C11H15NOC_{11}H_{15}NO, and it has a molecular weight of 175.25 g/mol.

The biological activity of this compound is primarily mediated through its interactions with various receptors in the central nervous system:

  • Serotonin Receptors: It has been evaluated for its affinity for 5-HT1A receptors. Studies indicate that the stereochemistry of the compound influences its selectivity and affinity for these receptors.
  • Dopamine Receptors: The compound exhibits varying affinities for D2 receptors based on its enantiomeric form.
  • Adrenergic Receptors: Its interaction with alpha-1 adrenergic receptors has also been documented.

In Vitro Studies

Research has demonstrated that this compound shows significant binding affinity to serotonin receptors:

CompoundReceptor TypeIC50 (nM)Selectivity
This compound5-HT1A7.0 - 2.3>250-fold vs D2 and alpha1
(-)-enantiomerD2VariableHigher than (+)-isomer
(+)-enantiomeralpha1VariableHigher than (-)-isomer

In a study evaluating several derivatives of tetrahydronaphthalene amines, it was found that the selectivity profile varied significantly between enantiomers. The (-)-enantiomers generally displayed higher affinity for D2 receptors while the (+)-enantiomers showed better selectivity for alpha-1 receptors .

Case Studies

A notable study involved the synthesis and evaluation of various 1-aryl-4-(5-methoxy-tetrahydronaphthalenyl) piperazines. These compounds were tested for their binding affinities and intrinsic activities at serotonin receptors. The results indicated that specific configurations led to enhanced receptor binding and potential therapeutic effects in models of anxiety and depression .

Therapeutic Potential

Given its receptor activity profile, this compound is being explored as a candidate for drug development targeting:

  • Anxiety Disorders: Its modulation of serotonin pathways suggests potential anxiolytic effects.
  • Depression: The compound's interaction with both serotonin and dopamine receptors may offer therapeutic benefits in depressive disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.